molecular formula C5H10N2O4 B1329785 Glycyl-dl-serine CAS No. 687-38-7

Glycyl-dl-serine

Cat. No.: B1329785
CAS No.: 687-38-7
M. Wt: 162.14 g/mol
InChI Key: BCCRXDTUTZHDEU-UHFFFAOYSA-N
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Description

Glycyl-dl-serine is a dipeptide composed of glycine and dl-serine It is a zwitterionic compound, meaning it contains both positive and negative charges within the same molecule

Mechanism of Action

Target of Action

Glycyl-dl-serine, a dipeptide composed of glycine and serine, primarily targets serine hydroxymethyltransferase (SHMT) . SHMT is a highly conserved pyridoxal-5-phosphate (PLP)-dependent enzyme that plays a crucial role in the assimilation of C1 compounds, yielding the main L-serine intermediate .

Mode of Action

This compound interacts with its target, SHMT, to facilitate the conversion of glycine to L-serine . This conversion is achieved through an enzymatic reaction that uses glycine and formaldehyde as substrates .

Biochemical Pathways

This compound is involved in the glycerate and phosphorylated pathways of serine synthesis . These pathways diverge from glycolysis at the level of 3-phosphoglyceric acid . The glycerate-serine pathway is initiated in the cytosol and involves glycerate formation from 3-phosphoglycerate . The phosphorylated serine pathway operates in plastids and forms phosphohydroxypyruvate as an intermediate . Serine formed in these pathways becomes a precursor of glycine, formate, and glycolate, which accumulate under stress conditions .

Pharmacokinetics

It’s known that the compound’s activity is optimal at ph 78 and 45 °C , suggesting that its bioavailability may be influenced by pH and temperature.

Result of Action

The primary result of this compound’s action is the production of L-serine . In one study, using glycine (133 mM) and formaldehyde (13.3 mM) as substrates to produce serine by enzymatic reaction, 93.6 mM L-serine was obtained with a 70.4% molar conversion rate from glycine to L-serine .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . Its optimal activity occurs at pH 7.8 and 45 °C , suggesting that these conditions enhance the compound’s action, efficacy, and stability

Biochemical Analysis

Biochemical Properties

Glycyl-dl-serine interacts with several enzymes, proteins, and other biomolecules. For instance, it plays a crucial role in the conformational properties of Gly-Gly-Ser repeat linkers, which are important components of engineered multidomain proteins . These interactions significantly influence the biochemical reactions involving this compound .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. For instance, it has been implicated in the production of important building blocks in proliferating cells . Both glycine and serine, the constituents of this compound, are either synthesized de novo or taken up from the extracellular space . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound is involved in the conversion of glycine and formaldehyde to L-serine in an enzymatic reaction . This process is facilitated by a serine hydroxymethyltransferase (SHMT) enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the gas-phase basicities of this compound and other dipeptides were determined by proton transfer reactions in a Fourier transform ion cyclotron resonance mass spectrometer . This provides insights into the product’s stability, degradation, and long-term effects on cellular function observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, it is known that the dosage of similar compounds can have threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it plays a role in the one-carbon metabolism pathway, where it contributes to the synthesis of crucial compounds like purines, pyrimidines, and one-carbon units . It interacts with enzymes such as serine hydroxymethyltransferase (SHMT), which plays a significant role in the assimilation of C1 compounds .

Subcellular Localization

For instance, serine hydroxymethyltransferase (SHMT), an enzyme that interacts with this compound, has been found in different subcellular locations in rice, suggesting potential variations in the subcellular localization of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-dl-serine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents, such as dicyclohexylcarbodiimide, to facilitate the formation of the peptide bond between glycine and dl-serine. The reaction typically occurs in an organic solvent like dimethylformamide, with the addition of a coupling agent such as N-hydroxysuccinimide to improve the efficiency of the reaction .

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. Enzymes like serine hydroxymethyltransferase can catalyze the formation of serine from glycine and formaldehyde. This method is advantageous due to its high specificity and yield .

Chemical Reactions Analysis

Types of Reactions: Glycyl-dl-serine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of serine can be oxidized to form a ketone.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can react with the amino group under mild conditions.

Major Products:

    Oxidation: Formation of keto-serine derivatives.

    Reduction: Formation of hydroxy-serine derivatives.

    Substitution: Formation of substituted serine derivatives.

Comparison with Similar Compounds

  • Glycyl-dl-threonine
  • Glycyl-dl-valine
  • Glycyl-dl-methionine

Comparison: Glycyl-dl-serine is unique due to the presence of the hydroxyl group in the serine residue, which imparts additional reactivity and hydrogen-bonding capability compared to other glycyl peptides. This makes it particularly useful in applications requiring specific interactions and stability .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid
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InChI

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCRXDTUTZHDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988392
Record name N-(2-Amino-1-hydroxyethylidene)serine
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Glycyl-Serine
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CAS No.

687-38-7, 7361-43-5, 82660-87-5, 2789-31-3
Record name Glycylserine
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Record name N-(2-Amino-1-hydroxyethylidene)serine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Glycyl-DL-serine?

A1: While the provided abstracts don't explicitly state the molecular formula and weight, this compound, being a dipeptide composed of glycine and serine, has the molecular formula C5H10N2O4 and a molecular weight of 162.15 g/mol.

Q2: How does the structure of this compound relate to its behavior in solution?

A2: [] Proton magnetic resonance studies show that this compound, like other glycine-containing dipeptides, exhibits two distinct chemical shifts for the protons of its constituent amino acids in solution. This suggests the presence of two magnetically non-equivalent sites in solution, highlighting the influence of its structure on its solution behavior. You can learn more about this in the study "Proton Magnetic Resonance Studies of Dipeptides" [].

Q3: How does the hydrolysis of this compound differ in pure water compared to acidic solutions?

A3: [] this compound hydrolyzes significantly faster in pure water compared to its hydrolysis rate in 0.5 N hydrochloric acid. This is surprising considering the generally accepted role of acidic environments in peptide bond cleavage. The researchers propose that this accelerated hydrolysis in water might be due to the O → N migration of the glycyl residue in this compound, forming an O-peptide intermediate. For a deeper dive into this unique hydrolytic behavior, refer to the research paper "Untersuchungen über die Kinetik der Spaltung von Di- und Tripeptiden" [].

Q4: Does this compound play a role in bacterial nutrition?

A4: [] Yes, this compound has been shown to restore growth in Leuconostoc mesenteroides cultures experiencing growth inhibition due to low L-serine levels combined with the antagonistic effects of L-alanine, L-threonine, and glycine. This suggests that dipeptides like this compound might be involved in distinct metabolic pathways for this organism. The paper "EFFECT OF PEPTIDES AND AMINO ACIDS IN THE SERINE NUTRITION OF LEUCONOSTOC MESENTEROIDES" [] delves into the nutritional aspects of this compound in bacterial cultures.

Q5: What spectroscopic techniques have been used to analyze this compound?

A5: [, ] Proton Magnetic Resonance (PMR) spectroscopy has been extensively employed to characterize this compound. This technique revealed the presence of two magnetically non-equivalent sites in solution, offering insights into its structural conformation []. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-transform Infrared Spectroscopy (FTIR) identified this compound within complex mixtures extracted from Aspergillus niger [].

Q6: Are there any studies on the thermodynamic properties of this compound?

A6: Yes, several studies have investigated the thermodynamic properties of this compound in solution. Researchers have determined partial molar volumes of this compound at different temperatures [, ], explored the thermodynamic characteristics of its protolytic equilibria [], and analyzed its partial molar heat capacities in aqueous solutions []. These studies provide valuable insights into the behavior of this compound in various conditions.

Q7: Has this compound been implicated in any studies involving metal complexation?

A7: [] Yes, research indicates that copper(II)-Glycyl-DL-serine complexes exhibit specific coordination selectivity when interacting with other amino acids. This selectivity might have implications for understanding metal ion interactions with peptides in biological systems. Further details on this coordination behavior can be found in the study "COORDINATION SELECTIVITY IN THE MIXED-LIGAND FORMATION OF COPPER(II)-GLYCYL-DL-SERINE WITH SOME AMINO ACIDS" [].

Q8: What information is available on the crystal structure of this compound?

A8: [] Research has determined the unit-cell dimensions and space groups for this compound crystals. This structural information is crucial for understanding its solid-state properties and potential applications. Details on its crystallographic data are available in the study "Unit‐cell dimensions and space groups of synthetic peptides. I. Glycyl‐l‐tyrosine, Glycyl‐l‐tyrosine hydrochloride, glycyl‐dl‐serine and glycyl‐dl‐leucine" [].

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